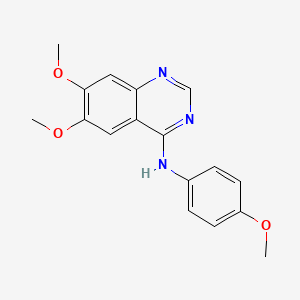![molecular formula C22H19N3O B14142052 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one CAS No. 849030-83-7](/img/structure/B14142052.png)
3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one is an organic compound with a complex structure that includes a quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one typically involves the reaction of 4-methylaniline with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the desired quinoxaline derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to interfere with cellular processes and induce apoptosis in cancer cells is of significant interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. In the case of its anticancer activity, the compound induces apoptosis by disrupting mitochondrial function and activating caspase pathways.
類似化合物との比較
Similar Compounds
- 3-[(4-chloroanilino)-phenylmethyl]-1H-quinoxalin-2-one
- 3-[(4-bromoanilino)-phenylmethyl]-1H-quinoxalin-2-one
- 3-[(4-fluoroanilino)-phenylmethyl]-1H-quinoxalin-2-one
Uniqueness
Compared to its analogs, 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one exhibits unique properties due to the presence of the methyl group on the aniline ring. This methyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its halogenated counterparts.
特性
CAS番号 |
849030-83-7 |
|---|---|
分子式 |
C22H19N3O |
分子量 |
341.4 g/mol |
IUPAC名 |
3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C22H19N3O/c1-15-11-13-17(14-12-15)23-20(16-7-3-2-4-8-16)21-22(26)25-19-10-6-5-9-18(19)24-21/h2-14,20,23H,1H3,(H,25,26) |
InChIキー |
KIQRBVIWYWDOMD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=NC4=CC=CC=C4NC3=O |
溶解性 |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)
![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)
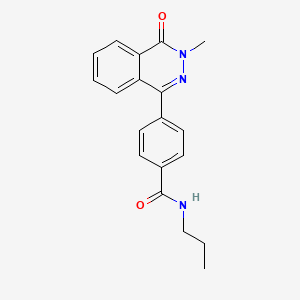
![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
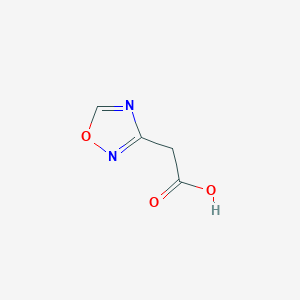
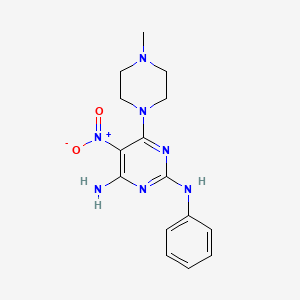
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
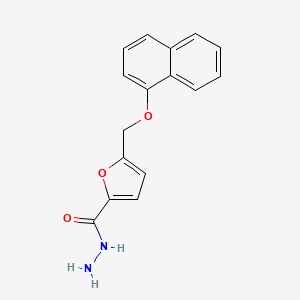
![N'-(2-hydroxypropyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14142033.png)

![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)
